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Compound of Interest

Compound Name: ERB-196

Cat. No.: B1239775 Get Quote

An In-depth Review of the Selective Estrogen Receptor-β Agonist

ERB-196, also known as WAY-202196, is a synthetic, nonsteroidal small molecule recognized

for its high selectivity as an agonist for the Estrogen Receptor-β (ERβ). With the CAS number

550997-55-2 and the chemical formula C₁₇H₁₀FNO₂, this compound has been a subject of

interest in research focused on inflammation and sepsis. This technical guide provides a

comprehensive overview of ERB-196, including its chemical properties, mechanism of action,

biological effects, and relevant experimental protocols.

Chemical and Physical Properties
ERB-196 is chemically designated as 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-

carbonitrile. It has a molecular weight of 279.27 g/mol . For experimental purposes, it is soluble

in DMSO at a concentration of 10 mM.[1]
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Property Value

CAS Number 550997-55-2[2][3]

IUPAC Name
3-(3-Fluoro-4-hydroxyphenyl)-7-

hydroxynaphthalene-1-carbonitrile[2][3]

Molecular Formula C₁₇H₁₀FNO₂[1][2]

Molecular Weight 279.27 g/mol [2][3]

Alternative Names WAY-202196[1][2][3]

Solubility 10 mM in DMSO[1]

Mechanism of Action and Signaling Pathways
ERB-196 functions as a highly selective agonist for the Estrogen Receptor-β (ERβ). It exhibits

a 78-fold greater selectivity for ERβ over its counterpart, Estrogen Receptor-α (ERα).[2][3]

Estrogen receptors are ligand-activated transcription factors that, upon binding to an agonist,

translocate to the nucleus and bind to specific DNA sequences known as estrogen response

elements (EREs) in the promoter regions of target genes, thereby modulating their

transcription.

The signaling cascade initiated by ERB-196 binding to ERβ can be broadly categorized into

two pathways:

Genomic (ERE-dependent) Pathway: This classical pathway involves the direct binding of

the ERB-196-ERβ complex to EREs, leading to the recruitment of co-activators or co-

repressors and subsequent regulation of gene expression.

Non-Genomic (ERE-independent) Pathway: ERβ activation can also trigger rapid signaling

events that do not directly involve gene transcription. These pathways can influence the

activity of other signaling molecules, such as transcription factors like AP-1 and NF-κB,

which play critical roles in inflammatory responses.
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ERB-196 signaling through Estrogen Receptor-β (ERβ).

Biological Activity and In Vivo Studies
Preclinical studies have demonstrated the potential therapeutic effects of ERB-196 in models of

severe inflammation and sepsis.

Gastrointestinal Protection
In a neutropenic rat model, ERB-196 significantly reduced histopathologic evidence of injury to

the gastrointestinal mucosal surface.[1][4] Treatment with ERB-196 also showed a trend

towards better preservation of mucosal mass in the small bowel.[1]

Treatment
Histopathologic Injury
Score (mean ± SEM)

Small Bowel Mucosal
Mass (mg, mean ± SD)

Control 2.3 ± 0.2 31 ± 24

ERB-196 0.7 ± 0.1 63 ± 20
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Increased Survival in Sepsis Models
ERB-196 has been evaluated in several murine models of sepsis, demonstrating a significant

survival benefit. The models used include murine listeriosis, neutropenic rat Pseudomonas

aeruginosa infection, and mouse cecal ligation and puncture (CLP).[5] In the neutropenic rat

model of Pseudomonas sepsis, daily oral administration of ERB-196 (50 mg/kg) resulted in a

significant increase in survival compared to the vehicle control.[4][5] Similarly, in the mouse

CLP model, multiple oral doses of 50 mg/kg ERB-196 improved survival.[5]

Experimental Protocols
Neutropenic Rat Model of Pseudomonas Sepsis
This protocol is designed to assess the efficacy of ERB-196 in a model of overwhelming

infection in an immunocompromised host.

Materials:

Sprague-Dawley rats[5]

Cyclophosphamide

Pseudomonas aeruginosa

ERB-196

Vehicle control

Procedure:

Induce neutropenia in rats through the administration of cyclophosphamide.

Beginning on day 4 after the first dose of cyclophosphamide, administer ERB-196 (50

mg/kg) or vehicle control daily by orogastric feeding for 8 consecutive days.[4]

Challenge the rats with a lethal dose of Pseudomonas aeruginosa.

Monitor and record survival rates daily.
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Assess clinical and pathological parameters, including daily body weight, body temperature,

presence of bacteremia, and circulating endotoxin levels.

Perform histopathological examination of the gastrointestinal epithelium and liver by light and

electron microscopy to assess tissue damage.[4]
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Workflow for the neutropenic rat model of Pseudomonas sepsis.

Synthesis
The synthesis of ERB-196, or 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxynaphthalene-1-

carbonitrile, involves a multi-step process. A key intermediate is 3-Fluoro-4-hydroxybenzonitrile.
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The general synthetic approach is outlined in patent literature, which describes the process for

making the core naphthonitrile structure.

Pharmacokinetics and Toxicology
Detailed public information regarding the pharmacokinetics (absorption, distribution,

metabolism, and excretion) and a comprehensive toxicology profile of ERB-196 is limited. The

development of the drug was discontinued in 2011, and as such, extensive data in these areas

may not be readily available in the public domain.[2][3]

Conclusion
ERB-196 is a potent and highly selective ERβ agonist that has demonstrated significant

protective effects in preclinical models of inflammation and sepsis. Its ability to preserve

gastrointestinal integrity and improve survival highlights the potential therapeutic relevance of

targeting the ERβ pathway in critical illness. Further research into the specific downstream

signaling events and the full pharmacokinetic and toxicological profile of ERB-196 could

provide valuable insights for the development of future ERβ-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1239775#erb-196-cas-number-550997-55-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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